Catalyst-Dependent Cross-Coupling Reactivity: 2-Chloropyridine Fails Under Ni(dppf) Conditions Where 3- and 4-Chloropyridines Succeed
Under Ni(dppf)Cl₂ catalysis with K₃PO₄ base in dioxane at 100 °C, 3-chloropyridine and 4-chloropyridine undergo successful Suzuki–Miyaura coupling with phenylboronic acid. In contrast, 2-chloropyridine yields zero conversion, with the catalyst system completely inhibited by α-halo-N-heterocycles [1]. This catalyst incompatibility necessitates the use of alternative Pd-based systems (e.g., Pd(PPh₃)₄) for productive coupling of tert-butyl 2-chloropyridine-4-carboxylate, a critical consideration when designing parallel library syntheses or automated reaction screening workflows.
| Evidence Dimension | Suzuki–Miyaura cross-coupling conversion under Ni(dppf) catalysis |
|---|---|
| Target Compound Data | 0% conversion (reaction fails entirely) |
| Comparator Or Baseline | 3-Chloropyridine: >95% conversion; 4-Chloropyridine: >95% conversion |
| Quantified Difference | Absolute difference of >95% in conversion yield |
| Conditions | Ni(dppf)Cl₂ (5 mol%), phenylboronic acid (1.5 equiv), K₃PO₄ (2 equiv), dioxane, 100 °C, 16 h [1] |
Why This Matters
This differential reactivity determines whether a given catalyst screening platform is viable; procurement of the 2-chloro isomer necessitates Pd-based protocols, whereas 3- or 4-chloro isomers may be processable with less expensive Ni catalysts.
- [1] RSC Advances. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Advances 2021, 11, 31877–31883. View Source
